![molecular formula C14H12BrNO5 B2759455 ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate CAS No. 866155-17-1](/img/structure/B2759455.png)
ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate
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Overview
Description
Scientific Research Applications
- Coumarin derivatives containing the pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole moieties were synthesized from ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate .
- Among these derivatives, pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a exhibited promising antitumor activity against liver carcinoma (HEPG2-1) cells .
- Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate has been used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles in an aqueous medium .
- Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, which can be synthesized from ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate, were screened for anti-proliferative activity against S. pneumoniae .
- Researchers investigated the use of ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate to synthesize thiophene, thiazole, pyrazole, pyran, and pyridine derivatives incorporating a coumarin moiety .
- Ethyl bromoacetate (a precursor to ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate) is commonly used in the synthesis of coumarins and their derivatives .
- Coumarins exhibit various biological activities, including antitumor, analgesic, anti-inflammatory, and anticoagulant properties .
Antitumor Activity
Photoresponsive Nanoparticles
Anti-FtsZ Agents
Synthesis of Heterocyclic Compounds
Reagent for Coumarin Synthesis
Chemical Properties and Custom Synthesis
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
Compounds with similar structures have been shown to inhibit cell proliferation, migration, and invasion . They can also induce cell cycle arrest and apoptosis .
Biochemical Pathways
The compound is likely to affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical for cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to cell cycle arrest and apoptosis .
Result of Action
The compound has been shown to inhibit proliferation, migration, and invasion of cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects suggest that the compound could have potential therapeutic applications in the treatment of certain types of cancer.
properties
IUPAC Name |
ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-2-20-12(17)7-16-13(18)10-6-8-5-9(15)3-4-11(8)21-14(10)19/h3-6H,2,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSRVCTUSYOSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate |
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